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molecular formula C12H14N4S B1488100 4-Piperazin-1-yl-6-thiophen-2-yl-pyrimidine CAS No. 1130756-93-2

4-Piperazin-1-yl-6-thiophen-2-yl-pyrimidine

Cat. No. B1488100
M. Wt: 246.33 g/mol
InChI Key: CFLKVTYJMVAXEF-UHFFFAOYSA-N
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Patent
US08022209B2

Procedure details

A solution of 4-(6-thiophen-2-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester (30 mg, 0.08 mmol) in 1:1 TFA/CH2Cl2 (3 mL) was stirred for 2 h, and then was concentrated to yield the title compound, as its corresponding TFA salt.
Name
4-(6-thiophen-2-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
30 mg
Type
reactant
Reaction Step One
Name
TFA CH2Cl2
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)[N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.C(Cl)Cl>>[N:11]1([C:14]2[CH:19]=[C:18]([C:20]3[S:21][CH:22]=[CH:23][CH:24]=3)[N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:1.2|

Inputs

Step One
Name
4-(6-thiophen-2-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
30 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=NC(=C1)C=1SC=CC1
Name
TFA CH2Cl2
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=NC(=C1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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